molecular formula C12H15FN2O5S B2661016 3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418731-61-8

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

Cat. No. B2661016
CAS RN: 2418731-61-8
M. Wt: 318.32
InChI Key: CABVWWAJCGAPQR-UHFFFAOYSA-N
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Description

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EFMC or EFMC-3 and has been synthesized using various methods.

Scientific Research Applications

EFMC-3 has potential applications in various scientific research fields. One of the most notable applications is in the field of cancer research. EFMC-3 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another potential application of EFMC-3 is in the field of neuroscience. EFMC-3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been shown to improve cognitive function in animal models of stroke.

Mechanism of Action

The mechanism of action of EFMC-3 is not fully understood. However, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to interact with ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EFMC-3 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

EFMC-3 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on EFMC-3. One direction is to further investigate its potential applications in cancer research and neuroscience. Another direction is to explore its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

EFMC-3 can be synthesized using various methods. One of the most common methods involves the reaction of 3-ethylmorpholine with 5-fluorosulfonyloxypyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces EFMC-3 as a white solid. Other methods involve the use of different reagents and solvents to achieve the same product.

properties

IUPAC Name

3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-2-10-8-19-4-3-15(10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABVWWAJCGAPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine

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